molecular formula C18H10N2O B11975768 4-(Naphthalen-1-yloxy)benzene-1,2-dicarbonitrile

4-(Naphthalen-1-yloxy)benzene-1,2-dicarbonitrile

Cat. No.: B11975768
M. Wt: 270.3 g/mol
InChI Key: HUMVKJZWSRDQHZ-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-yloxy)benzene-1,2-dicarbonitrile is an organic compound that features a naphthalene moiety linked to a benzene ring with two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-yloxy)benzene-1,2-dicarbonitrile typically involves the reaction of naphthol with phthalonitrile in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-yloxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

4-(Naphthalen-1-yloxy)benzene-1,2-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-yloxy)benzene-1,2-dicarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.

Properties

Molecular Formula

C18H10N2O

Molecular Weight

270.3 g/mol

IUPAC Name

4-naphthalen-1-yloxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C18H10N2O/c19-11-14-8-9-16(10-15(14)12-20)21-18-7-3-5-13-4-1-2-6-17(13)18/h1-10H

InChI Key

HUMVKJZWSRDQHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC(=C(C=C3)C#N)C#N

Origin of Product

United States

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